ethyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate
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Overview
Description
The compound “ethyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate” is a complex organic molecule that contains several functional groups. It has an ethyl ester group, an indole group, and a 1,3,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,3,4-oxadiazole ring and the coupling of this ring with the indole group. The ethyl ester group could be introduced in a subsequent step via esterification .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and 1,3,4-oxadiazole rings, as well as the ethyl ester group. The spatial arrangement of these groups could have significant implications for the compound’s physical and chemical properties, as well as its potential biological activity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the ester group could undergo hydrolysis, while the indole and 1,3,4-oxadiazole rings might participate in various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the nature of its functional groups and their spatial arrangement .Scientific Research Applications
Synthesis of Aryloxadiazolylacetic Acids
A paper by Janda (2001) describes a synthesis method for aryloxadiazolylacetic acids, which are known for their anti-inflammatory and analgesic activities. This method involves acylating ethyl (lH-tetrazol-5-yl)acetate with aroyl chlorides, followed by thermal degradation to ethyl (5-aryl-l,3,4oxadiazol-2-yl)acetates. The acids obtained through this process are significant due to their biological activities (Janda, 2001).
Novel Synthesis of Oxadiazole Compounds
Al-badrany et al. (2019) reported the synthesis of new 1,3,4-oxadiazole compounds derived from 1H-imidazole. This process involved a sequence of reactions leading to compounds with potential antibacterial activity. Such synthetic routes contribute to the development of new compounds with possible therapeutic applications (Al-badrany, Mohammed, & Alasadi, 2019).
S-Alkylated/Arylalkylated Derivatives
Rubab et al. (2016) focused on synthesizing and characterizing S-alkylated/aralkylated 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol derivatives. This study provided valuable structural elucidation of these compounds, paving the way for further exploration of their properties and applications (Rubab, Abbasi, Rehman, Siddiqui, & Akhtar, 2016).
Biological Activities and Applications
These compounds are also explored for their potential biological activities, offering insights into their applications in pharmaceuticals and biomedicine.
Antimicrobial Activities
Nagarapu and Pingili (2014) synthesized a novel series of indole-based 1,3,4-oxadiazoles with demonstrated antibacterial and antifungal activities. Such studies highlight the therapeutic potential of these compounds (Nagarapu & Pingili, 2014).
Indole-Based Hybrid Oxadiazole Scaffolds
Nazir et al. (2018) presented a study on novel indole-based oxadiazole scaffolds with substituted-phenylbutanamides. These compounds exhibited potent inhibitory activity against the urease enzyme, indicating potential therapeutic benefits (Nazir et al., 2018).
Carbazole Derivatives with Biological Activities
Sharma, Kumar, and Pathak (2014) synthesized novel carbazole derivatives with significant antibacterial, antifungal, and anticancer activities. This research adds to the understanding of the biological applications of such compounds (Sharma, Kumar, & Pathak, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-3-14-17-18-16(22-14)13-9-11-7-5-6-8-12(11)19(13)10-15(20)21-4-2/h5-9H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPYCEYOFUNJAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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